N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide
Description
N-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide is a heterocyclic compound featuring a triazolopyridine core fused with a 1,2,4-oxadiazole ring. The triazolopyridine moiety is substituted at position 7 with a 3-methyl-1,2,4-oxadiazole group, while the methylene bridge at position 3 connects to a 2-phenoxypropanamide side chain. The phenoxypropanamide group may enhance lipophilicity and influence target binding compared to simpler substituents .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-12(27-15-6-4-3-5-7-15)18(26)20-11-17-23-22-16-10-14(8-9-25(16)17)19-21-13(2)24-28-19/h3-10,12H,11H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSTZJGKYQWFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C(C)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole heterocycle have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been identified as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β).
Mode of Action
1,2,4-oxadiazole derivatives have been known to interact with their targets, leading to changes in cellular processes. The interaction often involves binding to the target, which can inhibit or enhance the target’s function.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant activities. These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani. Some compounds have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc).
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features multiple heterocycles that contribute to its biological activity. The presence of the oxadiazole and triazole moieties is significant as these structures are known for their interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Antitumor Activity : The compound has shown promising results against different cancer cell lines.
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve:
- Antimicrobial Properties : Preliminary evaluations suggest that derivatives of this compound may possess antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 | 0.83 ± 0.07 | |
| Antitumor | MCF-7 | 0.15 ± 0.08 | |
| Antitumor | HeLa | 2.85 ± 0.74 | |
| Kinase Inhibition | c-Met | 48 nM | |
| Kinase Inhibition | VEGFR-2 | 26 nM |
Case Study: Antitumor Efficacy
A recent study synthesized a series of derivatives based on the triazolo structure and assessed their antiproliferative activity against multiple cancer cell lines. Among these compounds, one derivative demonstrated a potent inhibitory effect on cell growth with IC50 values significantly lower than those of existing treatments . The study utilized various assays including:
- Cell Cycle Analysis : Demonstrated G0/G1 phase arrest.
- Apoptosis Assays : Indicated late-stage apoptosis through Annexin V-FITC staining.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Amide Substituents
The closest structural analogue is N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}furan-2-carboxamide (), which replaces the phenoxypropanamide with a furan-2-carboxamide group. Key differences include:
- Hydrogen-bonding : The propanamide linker in the target compound adds conformational flexibility and additional hydrogen-bonding sites.
| Compound | Substituent | Molecular Weight | Key Feature |
|---|---|---|---|
| Target Compound | 2-Phenoxypropanamide | ~414 (estimated) | Enhanced lipophilicity |
| N-{[7-(3-Methyl-oxadiazole)...} | Furan-2-carboxamide | ~380 (estimated) | Reduced steric bulk |
1,2,4-Oxadiazole-Containing Heterocycles
Compounds 5d and 5g from feature 1,2,4-oxadiazole rings fused with pyrimidine systems. While structurally distinct from the triazolopyridine core of the target compound, they share the oxadiazole moiety, known for metabolic resistance and π-π stacking capabilities.
- Synthetic Yields : Both 5d and 5g were synthesized in high yields (85–90%) via three-component cycloaddition, suggesting efficient routes for oxadiazole incorporation .
Triazolopyrimidine Derivatives
Compounds 7n–7q () contain triazolopyrimidine cores with chlorobenzyl or methylbenzyl substituents. Unlike the target compound’s triazolopyridine-oxadiazole system, these derivatives prioritize triazolopyrimidine’s planar geometry for intercalation or kinase inhibition.
- Biological Relevance: The 3,4,5-trimethoxyphenyl group in 7n–7q is associated with tubulin inhibition, highlighting how substituent choice directs bioactivity—a consideration for the target compound’s phenoxy group .
- Mass Spectrometry : ESI-MS data ([M+1]+ = 435–455) align with the target compound’s expected fragmentation pattern, emphasizing the role of substituents in ionization efficiency .
Benzoxazolo-Oxazine Hybrids
describes 7a–c , benzoxazolo-oxazine derivatives synthesized via Cs₂CO₃-mediated coupling with phenyl-1,2,4-oxadiazoles. These compounds share the oxadiazole motif but lack the triazolopyridine core.
- Synthetic Conditions : The use of Cs₂CO₃ and DMF at room temperature contrasts with the target compound’s likely multi-step synthesis, reflecting divergent strategies for oxadiazole integration .
Oxadiazole-Pyridinyl Benzoxazolo-Oxazine
Compound 60 () incorporates a 5-methyl-1,2,4-oxadiazole-pyridinyl group into a benzoxazolo-oxazine scaffold. Despite its complex architecture, the oxadiazole-pyridine subunit mirrors the target compound’s 7-substituent.
- Yield Comparison : Compound 60 was obtained in 45.5% yield, lower than ’s derivatives, underscoring the synthetic challenge of integrating multiple heterocycles .
Data Tables
Table 1: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
